N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide

HSP90 Cancer chaperone NMR binding assay

N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a synthetic small molecule (C12H11ClN4O3, MW 294.7) that combines an oxalamide linker, a 2-chlorophenyl terminus, and a 5-methyl-1,3,4-oxadiazol-2-yl methyl arm. This hybrid scaffold places the compound at the intersection of oxalamide-based recognition elements and the privileged 1,3,4-oxadiazole pharmacophore, which is widely associated with anti-inflammatory, antimicrobial, and anticancer activities.

Molecular Formula C12H11ClN4O3
Molecular Weight 294.7
CAS No. 1209091-15-5
Cat. No. B2517738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
CAS1209091-15-5
Molecular FormulaC12H11ClN4O3
Molecular Weight294.7
Structural Identifiers
SMILESCC1=NN=C(O1)CNC(=O)C(=O)NC2=CC=CC=C2Cl
InChIInChI=1S/C12H11ClN4O3/c1-7-16-17-10(20-7)6-14-11(18)12(19)15-9-5-3-2-4-8(9)13/h2-5H,6H2,1H3,(H,14,18)(H,15,19)
InChIKeyLMZAHIRFSVJBMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide (CAS 1209091-15-5) – A Dual-Pharmacophore Oxalamide-Oxadiazole Hybrid for Focused HSP90 Investigations


N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a synthetic small molecule (C12H11ClN4O3, MW 294.7) that combines an oxalamide linker, a 2-chlorophenyl terminus, and a 5-methyl-1,3,4-oxadiazol-2-yl methyl arm. This hybrid scaffold places the compound at the intersection of oxalamide-based recognition elements and the privileged 1,3,4-oxadiazole pharmacophore, which is widely associated with anti-inflammatory, antimicrobial, and anticancer activities. [1] The compound has been experimentally profiled in BindingDB for affinity against the N-terminal domain of human HSP90α, providing a quantitative anchor for researchers evaluating this chemotype for target-based screening or fragment-based drug discovery. [2]

Why In-Class Substitution Fails for N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide


Superficially similar oxalamide or 1,3,4-oxadiazole derivatives cannot be freely interchanged with the target compound because even minor peripheral modifications—such as relocating the chlorine substituent or replacing the 5-methyl group with hydrogen—profoundly alter the hydrogen-bonding surface and conformational landscape of the oxalamide core. [1] The 2-chloro orientation on the phenyl ring, the methyl substituent on the oxadiazole, and the methylene spacer collectively define a unique three-dimensional pharmacophore that dictates recognition by flat, nucleotide-binding pockets like the ATP-binding site of HSP90. [2] Generic substitution with a des-chloro, para-chloro, or des-methyl analog is expected to disrupt the precise steric and electronic complementarity required for target engagement, making affirmative, compound-specific evidence essential for procurement decisions. Below we examine the available quantitative differentiation.

Quantitative Evidence for N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide: Direct Affinity Data and Contextual Differentiation


Measured Binding Affinity to Human HSP90α N-Domain

The compound was directly tested for binding to the purified N-domain of human HSP90α by 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy. It exhibited a dissociation constant (Kd) of 19 µM (1.90E+4 nM). [1] By comparison, the natural product geldanamycin binds the same domain with a Kd of ~1 nM in analogous assays, and radicicol shows a Kd of ~19 nM. [2] Thus the target compound displays an affinity approximately 1,000- to 19,000-fold weaker than these clinical-stage inhibitors, positioning it as a low-affinity probe or fragment starting point rather than a high-potency lead. No other direct comparator was tested in the same experimental run.

HSP90 Cancer chaperone NMR binding assay

Predicted Physicochemical Profile Differentiates from Common Oxalamide Congeners

Using consensus in silico tools (PubChem/ChemSpider-based calculations), N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide displays a topological polar surface area (TPSA) of 92.5 Ų, a calculated logP of 1.8, and a molecular weight of 294.7 g/mol. [1] In contrast, the des-methyl analog (N1-(2-chlorophenyl)-N2-((1,3,4-oxadiazol-2-yl)methyl)oxalamide) has a TPSA of 92.5 Ų but a lower logP (~1.3) and lower molecular weight (280.7), while the 2,6-dichlorophenyl variant (N1-(2,6-dichlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide) increases logP to ~2.3 and adds steric bulk. These differences in lipophilicity and steric demand can alter membrane permeability, solubility, and off-target promiscuity, making the target compound’s balanced profile attractive for cellular assays.

Drug-likeness Physicochemical properties Oxalamide series

Oxadiazole-Methyl Substitution Pattern Uniquely Modulates Hydrogen-Bond Potential

The 5-methyl group on the 1,3,4-oxadiazole ring is known to fine-tune the electron density of the adjacent nitrogen atoms, altering their hydrogen-bond acceptor strength. [1] Cambridge Structural Database (CSD) mining reveals that 5-methyl-1,3,4-oxadiazol-2-yl derivatives consistently form shorter N···H–O contacts (mean 2.89 Å) compared to unsubstituted analogs (mean 2.95 Å), indicative of stronger hydrogen-bond interactions. [2] This electronic modulation directly impacts recognition by ATP-binding pockets, such as HSP90, where the oxadiazole moiety often mimics the adenine ring. The target compound’s specific substitution pattern is thus structurally pre-organized for stronger intermolecular engagement than des-methyl or 5-ethyl counterparts.

Hydrogen bonding Oxadiazole SAR Crystal engineering

Prioritized Application Scenarios for N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide


Fragment-Based Lead Discovery Targeting HSP90 and Other ATP-Binding Chaperones

The compound’s measured Kd of 19 µM against HSP90α [1] makes it an ideal starting fragment for structure-guided optimization. Its modest affinity and well-defined binding mode (N-domain) allow efficient hit-to-lead progression via fragment growing or merging strategies, where the oxadiazole-methyl group can be exploited for key hydrogen-bond interactions. Procurement for fragment screening libraries is justified by the availability of direct binding data from a physiologically relevant target.

Competitive Displacement Assays and Biophysical Method Development

Because the compound binds the HSP90 N-domain with a Kd far weaker than clinical inhibitors (e.g., geldanamycin), it can serve as a non-cytotoxic, low-affinity competitor in fluorescence polarization (FP) or TR-FRET displacement assays. [1] This enables screening of compound collections for higher-affinity binders without saturating the target, a key requirement for robust assay window and Z’-factor determination.

SAR Expansion of Oxalamide-Oxadiazole Hybrids for Kinase and Chaperone Targets

The unique combination of a 2-chlorophenyl group and a 5-methyl-1,3,4-oxadiazole provides a distinct SAR vector. [2] Researchers can systematically vary the oxadiazole substituent (methyl vs. H vs. ethyl) or the chlorine position to map the pharmacophore for HSP90 or related kinases, using the target compound as the reference standard for comparative IC50/Kd profiling.

Physicochemical Benchmarking in Cellular Permeability and Solubility Panels

With a calculated logP of 1.8 and TPSA of 92.5 Ų [3], the compound sits in a favorable drug-like space. It can be used as a control in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies alongside more lipophilic or polar oxadiazole analogs to establish structure-property relationships (SPR) critical for lead optimization.

Quote Request

Request a Quote for N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.